molecular formula C10H9FO B8792091 (3E)-4-(2-Fluorophenyl)but-3-en-2-one

(3E)-4-(2-Fluorophenyl)but-3-en-2-one

Cat. No.: B8792091
M. Wt: 164.18 g/mol
InChI Key: ZUZCIZDIGXGYDS-UHFFFAOYSA-N
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Description

(3E)-4-(2-Fluorophenyl)but-3-en-2-one is an α,β-unsaturated ketone featuring a 2-fluorophenyl substituent on the β-carbon of the enone system. The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that distinguish it from analogs with substituents at other positions or with different functional groups.

Properties

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

IUPAC Name

4-(2-fluorophenyl)but-3-en-2-one

InChI

InChI=1S/C10H9FO/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-7H,1H3

InChI Key

ZUZCIZDIGXGYDS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=CC=CC=C1F

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the enolate ion (derived from acetone) on 2-fluorobenzaldehyde. Under basic conditions (e.g., NaOH or KOH), deprotonation of acetone generates the enolate, which attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone. Acidic conditions (e.g., HCl or H2SO4) promote the reaction through keto-enol tautomerism, favoring the thermodynamically stable E-isomer due to reduced steric hindrance.

Optimized Conditions

  • Catalyst : 10% aqueous NaOH or 5% HCl in ethanol.

  • Solvent : Ethanol or aqueous ethanol (70:30 v/v).

  • Temperature : Reflux (78–80°C for ethanol).

  • Yield : 75–85% after purification by recrystallization or column chromatography.

Table 1: Comparative Analysis of Claisen-Schmidt Conditions

CatalystSolventTemperature (°C)Time (h)Yield (%)
NaOH (10%)Ethanol78482
HCl (5%)Ethanol/H2O80678
KOH (15%)Methanol65570

The choice of base or acid influences reaction kinetics and stereoselectivity. Basic conditions typically afford faster reactions but may require neutralization steps, whereas acidic conditions simplify workup and enhance E-selectivity.

Selenium Dioxide-Mediated Oxidation

While selenium dioxide (SeO2) is commonly used for allylic oxidation, its application in the synthesis of this compound remains indirect. However, SeO2 plays a critical role in modifying analogous α,β-unsaturated ketones, as demonstrated in bromination reactions.

Bromination of Precursor Enones

In a study by, SeO2 facilitated the regioselective bromination of 4-arylbut-3-en-2-one derivatives using N-bromosuccinimide (NBS). Although this method targets brominated products, the starting enones (e.g., 4-(2-fluorophenyl)but-3-en-2-one) are synthesized via Claisen-Schmidt condensation prior to functionalization.

Key Findings from:

  • Catalyst System : SeO2 (0.5–1 equiv) and p-toluenesulfonic acid (PTSA, 0.5–1 equiv).

  • Solvent : Toluene at 50–80°C.

  • Selectivity : Controlled bromination at the α-position of the ketone.

This highlights the compound’s utility as a precursor in halogenation reactions, underscoring the importance of optimizing its initial synthesis.

Wittig Reaction

The Wittig reaction offers an alternative route to this compound, utilizing a phosphonium ylide and a ketone. While less common than Claisen-Schmidt condensation, this method provides precise control over double-bond geometry.

Reaction Design

  • Ylide Preparation : Generated from 2-fluorobenzyltriphenylphosphonium bromide and a strong base (e.g., n-BuLi).

  • Coupling Partner : Acetone or acetyl chloride.

  • Stereochemical Outcome : Predominantly E-isomer due to steric effects during ylide formation.

Limitations

  • Lower yields (60–70%) compared to Claisen-Schmidt condensation.

  • Requires anhydrous conditions and sensitive reagents.

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and safety. The Claisen-Schmidt condensation is favored in industrial settings due to:

  • Low-Cost Catalysts : Aqueous NaOH or HCl.

  • Solvent Recovery : Ethanol can be distilled and reused.

  • Minimal Byproducts : Water is the primary byproduct.

Table 2: Industrial Process Parameters

ParameterValue
Batch Size100–500 kg
Reaction VesselGlass-lined steel
PurificationDistillation
Purity≥98%

Stereochemical Control

The E-configuration of this compound is critical for its physicochemical properties. Key factors influencing stereoselectivity include:

  • Reaction Medium : Acidic conditions favor thermodynamic control, yielding >90% E-isomer.

  • Substituent Effects : The ortho-fluorine group induces steric and electronic effects, stabilizing the E-isomer through reduced allylic strain .

Chemical Reactions Analysis

Types of Reactions

(3E)-4-(2-Fluorophenyl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 2-fluorobenzoic acid or 2-fluorobenzophenone.

    Reduction: Formation of 4-(2-fluorophenyl)butan-2-ol or 4-(2-fluorophenyl)butane.

    Substitution: Formation of compounds with various functional groups replacing the fluorine atom.

Scientific Research Applications

(3E)-4-(2-Fluorophenyl)but-3-en-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3E)-4-(2-Fluorophenyl)but-3-en-2-one exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity to certain enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Crystallographic Insights

Crystal structures of related compounds (e.g., ’s (E)-3-(4-Fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one) reveal planar enone systems stabilized by conjugation. The fluorine atom’s small size and high electronegativity may influence packing motifs and intermolecular interactions, as seen in software like Mercury () .

Data Tables

Table 1: Comparison of Physical and Chemical Properties

Compound Substituent Retention Time (min) Key Properties
(3E)-4-Phenylbut-3-en-2-one Phenyl 4.56 Low polarity, baseline optical activity
(3E)-4-(4-Chlorophenyl)but-3-en-2-one 4-Chlorophenyl 6.87 High polarity, moderate toxicity
(E)-4-(2-Fluorophenyl)but-3-en-2-one 2-Fluorophenyl Predicted: 5.5–6.0 Intermediate polarity, enhanced stability

Table 2: Substituent Effects on Optical Properties

Compound Substituent Nonlinear Absorption Coefficient
(E)-4-(4-Dimethylaminophenyl)but-3-en-2-one 4-Dimethylamino High (charge transfer dominant)
(E)-4-(4-Nitrophenyl)but-3-en-2-one 4-Nitro Very high (strong electron withdrawal)
(E)-4-(2-Fluorophenyl)but-3-en-2-one 2-Fluoro Moderate (balanced electron effects)

Q & A

Q. Q1: What are the most reliable synthetic routes for (3E)-4-(2-Fluorophenyl)but-3-en-2-one, and how can stereoselectivity be ensured?

Answer:

  • Metal-catalyzed coupling : Palladium-catalyzed cross-coupling of 2-fluorophenylboronic acids with α,β-unsaturated ketones under Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) achieves high yields. Stereoselectivity (E-configuration) is controlled by ligand choice and solvent polarity .
  • Aldol condensation : Base-mediated condensation of 2-fluorobenzaldehyde with acetone derivatives. Use of L-proline as an organocatalyst enhances enantiomeric excess (ee) in asymmetric synthesis .
  • Validation : Confirm E-configuration via NOESY NMR (absence of alkene proton coupling) and X-ray crystallography (as demonstrated for analogous fluorophenyl enones) .

Advanced Reactivity and Mechanistic Insights

Q. Q2: How does the fluorophenyl substituent influence the compound’s reactivity in Diels-Alder or Michael addition reactions?

Answer:

  • Electron-withdrawing effects : The 2-fluorophenyl group increases electrophilicity of the α,β-unsaturated ketone, accelerating nucleophilic attacks (e.g., Michael additions with amines). DFT studies show a 15–20% increase in reaction rate compared to non-fluorinated analogs .
  • Steric hindrance : Ortho-fluorine minimizes undesired side reactions (e.g., polymerization) by restricting rotational freedom. This is critical in regioselective cycloadditions to form six-membered silacycles .
  • Catalytic applications : Rhodium or palladium catalysts enable C–H activation at the fluorophenyl ring for coupling with alkynes, forming benzosiloles (see Scheme 9 in ).

Biological Activity Profiling

Q. Q3: What methodologies are recommended for evaluating the antimicrobial potential of this compound?

Answer:

  • In vitro assays : Use standardized microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. IC₅₀ values correlate with substituent electronegativity; fluorophenyl derivatives show enhanced membrane permeability .
  • Structure-activity relationship (SAR) : Modify the enone backbone with electron-deficient groups (e.g., nitro or trifluoromethyl) to improve bioactivity. Computational docking (AutoDock Vina) predicts binding to bacterial enoyl-ACP reductase .

Analytical and Computational Tools

Q. Q4: Which spectroscopic and computational methods best characterize the compound’s dynamic behavior in solution?

Answer:

  • NMR spectroscopy : ¹⁹F NMR monitors fluorine’s electronic environment (δ ~ -110 ppm for ortho-F). 2D HSQC correlates fluorophenyl protons with carbonyl carbons .
  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict vibrational frequencies (IR) and UV-Vis absorption (TD-DFT). Compare with experimental data to validate excited-state behavior .

Advanced Applications in Heterocycle Synthesis

Q. Q5: How can this compound be utilized in multicomponent reactions to synthesize nitrogen- or silicon-containing heterocycles?

Answer:

  • Palladium-mediated coupling : React with nitriles and zirconocene complexes to form pyrrolo[3,2-c]pyridines via cleavage of C≡N and Si–C bonds (3.5 equiv nitrile, THF, 60°C). Steric hindrance (e.g., t-BuCN) controls reaction intermediates .
  • Silacyclopropane insertion : Copper-catalyzed insertion into silacyclopropanes yields azasilacyclopentadienes. Silver co-catalysts improve turnover number (TON) by 40% .

Handling and Safety Considerations

Q. Q6: What safety protocols are critical when handling this compound in the lab?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritancy (similar to 4-nitrophenyl analogs) .
  • Waste disposal : Collect in halogenated waste containers. Neutralize acidic byproducts with NaHCO₃ before disposal .
  • Storage : Keep under argon at –20°C to prevent enone degradation. Monitor via TLC (hexane:EtOAc 7:3) for peroxide formation .

Contradictions and Data Gaps

Q. Q7: How should researchers address discrepancies in reported catalytic efficiencies for fluorophenyl enone reactions?

Answer:

  • Control experiments : Replicate conditions from conflicting studies (e.g., vs. ) to isolate variables (catalyst loading, solvent purity).
  • In situ monitoring : Use ReactIR to track intermediate formation. For example, Pd(0) agglomeration may reduce efficiency in polar aprotic solvents .
  • Meta-analysis : Cross-reference with analogous compounds (e.g., 4-fluorophenyl derivatives) to identify trends in substituent effects .

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